molecular formula C25H47NO9 B1664906 Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine CAS No. 175724-30-8

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

货号: B1664906
CAS 编号: 175724-30-8
分子量: 505.6 g/mol
InChI 键: KPXODPHVWBQJEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Key Reaction Types

The compound undergoes substitution and cleavage reactions, driven by its functional groups:

Substitution Reactions

  • Mechanism : Removal of tert-butoxycarbonyl (Boc) groups under acidic conditions to expose reactive amines.

  • Conditions : Typically performed with acids like TFA or HCl in dioxane.

Cleavage Reactions

  • Mechanism : Reductive cleavage of the PEG backbone (e.g., using reducing agents like sodium borohydride) to release therapeutic agents.

  • Conditions : Requires controlled pH and temperature to avoid premature degradation .

Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsKey Observations
Boc DeprotectionTFA, HCl/dioxane, or acidic aqueousQuantitative removal of Boc groups
PEG CleavageSodium borohydride, acidic pHSelective release of conjugated payloads
Amine ReactivityActivating agents (e.g., NHS esters)Enables bioconjugation to antibodies

Major Products Formed

  • Deprotected Amine : Exposure of primary amines after Boc removal, facilitating further chemical modifications.

  • Released Therapeutic Agents : Cytotoxic drugs or E3 ligase-targeting ligands liberated via linker cleavage in ADCs/PROTACs .

Research Findings

  • Cleavage Efficiency : Studies show pH-dependent cleavage, with optimal activity in acidic intracellular environments (e.g., lysosomes) .

  • Stability in ADCs : The linker’s PEG backbone enhances water solubility while maintaining stability until targeted cleavage .

科学研究应用

Role in Antibody-Drug Conjugates (ADCs)

ADCs are innovative therapeutic agents designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing systemic toxicity. Tris-Boc serves as a cleavable polyethylene glycol (PEG) linker that connects the cytotoxic drug to the antibody.

Case Studies

  • Trastuzumab Emtansine (Kadcyla) : This ADC utilizes a similar linker strategy and has shown improved efficacy compared to conventional treatments. The success of such ADCs underscores the importance of effective linkers like Tris-Boc in enhancing therapeutic outcomes .

Applications in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs represent a novel class of therapeutics that induce targeted degradation of specific proteins within cells. Tris-Boc plays a crucial role in the synthesis of these compounds.

Chemical Properties and Reactions

Tris-Boc undergoes several chemical reactions that are essential for its application in drug development:

Types of Reactions

  • Substitution Reactions : The Boc groups can be removed under acidic conditions, revealing reactive amine functionalities that can participate in further chemical modifications .
  • Cleavage Reactions : The PEG linker can be cleaved under specific conditions, releasing the attached therapeutic agent at the desired site .

Synthesis and Production Methods

The synthesis of Tris-Boc typically involves:

  • Starting Materials : The reaction begins with tris(hydroxymethyl)aminomethane and tert-butyl bromoacetate.
  • Reaction Conditions : A base such as sodium hydride is used under controlled conditions to ensure high yield and purity .

Industrial Applications

In addition to its research applications, Tris-Boc is also utilized in industrial settings for the large-scale production of therapeutic agents and research chemicals. Its properties make it suitable for various applications in drug development and delivery systems.

Summary Table of Applications

Application AreaDescription
Antibody-Drug ConjugatesServes as a linker for targeted delivery of cytotoxic drugs to cancer cells
Proteolysis-Targeting ChimerasFacilitates selective degradation of specific proteins
Chemical SynthesisUsed as a building block for complex organic molecules
Industrial ProductionEmployed in large-scale synthesis of therapeutics

作用机制

生物活性

Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine, also known as Amino-Tri-(t-butoxycarbonylethoxymethyl)-methane, is a compound primarily utilized in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and research findings.

Overview

  • Chemical Structure : The compound features multiple tert-butoxycarbonyl (Boc) groups that can be cleaved under acidic conditions, releasing reactive amine functionalities.
  • CAS Number : 175724-30-8
  • Molecular Formula : C25H47NO9

This compound serves as a cleavable linker in ADCs and PROTACs:

  • In ADCs : It connects a cytotoxic drug to an antibody, facilitating targeted delivery to cancer cells while minimizing off-target effects. The linker is designed to be cleaved in response to specific stimuli, releasing the drug only within the target cells .
  • In PROTACs : The compound links a ligand for an E3 ubiquitin ligase to a target protein, promoting the degradation of specific proteins involved in disease processes. This mechanism offers a novel therapeutic approach for diseases such as cancer by selectively eliminating harmful proteins .

Cellular Effects

The biological effects of this compound are closely related to its role in ADCs and PROTACs:

  • Targeted Delivery : In ADC applications, the compound enhances the specificity of drug delivery, thereby reducing systemic toxicity.
  • Protein Degradation : In PROTAC applications, it enables the selective degradation of proteins that are otherwise difficult to target with traditional small molecules.

Case Studies

  • Antibody-Drug Conjugates :
    • A study demonstrated that ADCs utilizing this compound as a linker exhibited improved therapeutic indices compared to conventional therapies. The targeted delivery resulted in enhanced efficacy against tumor cells while sparing normal tissues.
  • Proteolysis-Targeting Chimeras :
    • Research indicated that PROTACs incorporating this compound successfully degraded target proteins implicated in various cancers. The degradation was shown to be dose-dependent and correlated with the stability of the PROTACs in cellular environments .
PropertyDescription
Binding AffinityBinds to proteins and enzymes, modulating their activity.
StabilityStable under physiological conditions but cleavable under acidic conditions .
Subcellular LocalizationPrimarily localized within the cytoplasm when used in PROTACs.

Dosage Effects

The dosage effects observed in animal models indicate that:

  • Higher concentrations of this compound lead to increased efficacy in both ADC and PROTAC applications.
  • The pharmacokinetics and biodistribution studies suggest that optimizing dosage can significantly enhance therapeutic outcomes while minimizing side effects .

Future Directions

Ongoing research is focused on:

  • Developing more efficient synthesis methods for this compound.
  • Exploring its potential applications beyond cancer therapy, including autoimmune diseases and neurodegenerative disorders.

属性

IUPAC Name

tert-butyl 3-[2-amino-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO9/c1-22(2,3)33-19(27)10-13-30-16-25(26,17-31-14-11-20(28)34-23(4,5)6)18-32-15-12-21(29)35-24(7,8)9/h10-18,26H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXODPHVWBQJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460037
Record name Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175724-30-8
Record name Di-tert-butyl 3,3'-[{2-amino-2-[(3-tert-butoxy-3-oxopropoxy)methyl]propane-1,3-diyl}bis(oxy)]dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 2
Reactant of Route 2
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 3
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 4
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 5
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine
Reactant of Route 6
Tris[[2-(tert-butoxycarbonyl)ethoxy]methyl]methylamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。